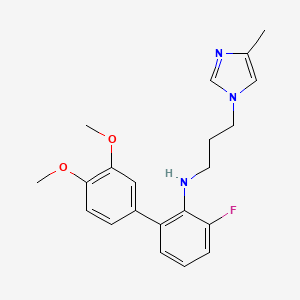
Glutaminyl Cyclase Inhibitor 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glutaminyl Cyclase Inhibitor 1 is a glutaminyl cyclase inhibitor with an IC50 of 0.5 μM . It is used for research purposes and can be used to study neurological disorders . Glutaminyl cyclase modifies N-terminal glutamine or glutamate residues to N-terminal 5-oxoproline or pyroglutamate .
Synthesis Analysis
The structures of effective inhibitors for human glutaminyl cyclase (QC) are developed by applying a ligand-based optimization approach starting from imidazole . Screening of derivatives of that heterocycle led to compounds of the imidazol-1-yl-alkyl thiourea type as a lead scaffold .Molecular Structure Analysis
Although the co-crystal structure of SEN177 bound to QPCTL is unavailable, it is postulated that SEN177 binds to QPCTL similarly to QPCT due to the highly conserved structure shared between their active sites .Chemical Reactions Analysis
The percentage of enzyme residual activity is plotted towards the logarithm of the inhibitor concentrations (in μM) (measurements were performed in triplicate) .Physical And Chemical Properties Analysis
The molecular weight of Glutaminyl Cyclase Inhibitor 1 is 369.43 and its formula is C21H24FN3O2 . It appears as a solid and its color ranges from white to yellow .科学的研究の応用
Alzheimer's Disease Treatment
Glutaminyl cyclase (QC) inhibitors like Glutaminyl Cyclase Inhibitor 1 have shown promise in the treatment of Alzheimer's Disease (AD). These inhibitors have been found to lower the brain concentrations of neurotoxic pyroglutamate β-amyloid (pE-Aβ) peptides, which are implicated in the pathogenesis of AD. For instance, specific inhibitors demonstrated significant reductions in the brain concentrations of pyroglutamate Aβ and total Aβ, and restored cognitive functions in mouse models of AD (Hoang et al., 2017), (Schilling et al., 2008). Additionally, some studies have demonstrated that these inhibitors can lead to improvements in the behavior of AD mice, suggesting their potential as disease-modifying therapy (Li et al., 2017).
Anti-Inflammatory Effects
Beyond AD treatment, Glutaminyl Cyclase Inhibitor 1 has shown anti-inflammatory effects. For instance, diphenyl conjugated imidazole derivatives, which are QC inhibitors, have demonstrated notable anti-inflammation potency in models of AD and inflammation. These inhibitors have been found to reduce the levels of inflammatory factors such as IL-6, IL-1β, and TNF-α in serum, suggesting their broader therapeutic potential beyond AD (Wang et al., 2019).
Modulation of Gene and Protein Levels
Glutaminyl Cyclase Inhibitor 1 contributes to the regulation of genes and proteins that are crucial in neurodegenerative diseases. A study indicated that a QC inhibitor influenced the transcriptome of PC12 cells, affecting the expressions of chaperones, heat shock proteins, and ribosome, thus offering insight into the molecular mechanisms of QC inhibitors as potential anti-AD agents (Yu et al., 2019).
Contribution to Other Pathologies
The role of QC in the pathology of Alzheimer’s disease has been extensively researched, with increased QC activity observed in the brains of Alzheimer’s disease individuals. This suggests the therapeutic potential of QC inhibitors in modulating disease-related biochemical pathways (Gunn et al., 2020).
Clinical Trials and Drug Development
PQ912, a glutaminyl cyclase inhibitor, has undergone clinical trials to assess its safety, tolerability, and efficacy in Alzheimer’s disease. This study provides valuable insights into the development of QC inhibitors as potential therapeutics for neurodegenerative diseases (Scheltens et al., 2018).
作用機序
Safety and Hazards
There was no significant difference between treatments in the number of subjects with (serious) adverse events, although there were slightly more patients with a serious adverse event in the PQ912 group compared to placebo . More subjects treated with PQ912 discontinued treatment due to adverse events, mostly related to gastrointestinal and skin/subcutaneous tissue disorders .
将来の方向性
Human glutaminyl cyclase (hQC) is drawing considerable attention and emerging as a potential druggable target for Alzheimer’s disease (AD) due to its close involvement in the pathology of AD via the post-translational pyroglutamate modification of amyloid- β . The development of hQC inhibitors could prevent the self-aggregation of Aβ peptides, resulting in impeding AD .
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-fluoro-N-[3-(4-methylimidazol-1-yl)propyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c1-15-13-25(14-24-15)11-5-10-23-21-17(6-4-7-18(21)22)16-8-9-19(26-2)20(12-16)27-3/h4,6-9,12-14,23H,5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJVKQMFLLMSJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)CCCNC2=C(C=CC=C2F)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glutaminyl Cyclase Inhibitor 1 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

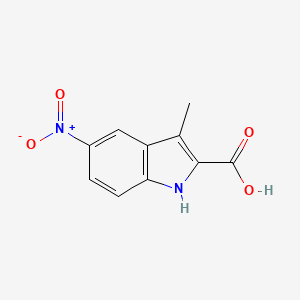
![1-(4-chlorophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2916884.png)
![4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol](/img/structure/B2916885.png)
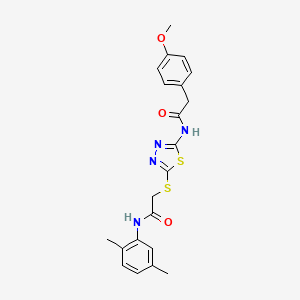
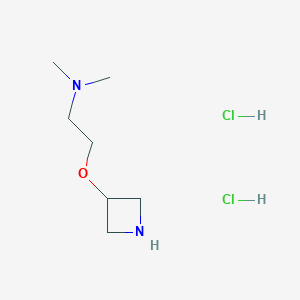
![8-(4-benzylpiperidin-1-yl)-7-{3-[8-(4-benzylpiperidin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2916889.png)
![N-[2-(Furan-2-yl)-2-morpholin-4-ylethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2916890.png)
![N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethane-1-sulfonamide](/img/structure/B2916891.png)
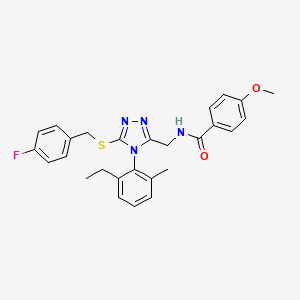
![6-(2-Chloro-5-nitrophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2916893.png)

![2-[({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid](/img/structure/B2916897.png)
![3-(4-chlorophenyl)-2-ethylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2916903.png)
![ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2916904.png)